N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide
Description
N-[4-(5-Chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative featuring a 5-chloro-substituted isoindole-1,3-dione core linked to a 3,4,5-trimethoxybenzamide group via a substituted phenyl bridge. The compound’s structure combines electron-withdrawing (chloro, dioxo-isoindole) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[4-(5-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O6/c1-13-9-16(27-23(29)14-10-20(32-2)22(34-4)21(11-14)33-3)6-8-19(13)28-24(30)17-7-5-15(26)12-18(17)25(28)31/h5-12H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEYSDLCULVEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3C(=O)C4=C(C3=O)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on various studies and findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN2O7 |
| Molecular Weight | 404.86 g/mol |
| IUPAC Name | This compound |
| InChI Key | RXSQHVAGFGGZQG-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the Isoindole Structure : The initial step often involves the synthesis of the isoindole core through cyclization reactions.
- Chlorination : Introduction of the chloro group at the 5-position.
- Functionalization : Subsequent reactions to attach the trimethoxybenzamide moiety.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with various receptors (e.g., mGluR5), potentially influencing neurotransmitter release and signaling pathways relevant to neuropharmacology .
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives have shown high radical scavenging abilities in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) tests .
Anticancer Activity
Studies have suggested that related compounds can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Certain derivatives induce G0/G1 phase arrest in cancer cell lines.
- Apoptosis Induction : They may also promote programmed cell death in tumor cells via intrinsic pathways.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines including breast and lung cancer cells.
- In Vivo Studies : Animal models treated with these compounds showed reduced tumor growth rates compared to control groups .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for structurally related compounds:
| Compound Name | Antioxidant Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| N-[4-(5-chloro-1,3-dioxo...]-trimethoxybenzamide | High | Moderate | Enzyme inhibition, receptor modulation |
| 4-Anilinoquinazolines | Moderate | High | Kinase inhibition |
| Metabotropic Glutamate Receptor Modulators | Low | High | Receptor activation |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related analogs, highlighting key structural variations, synthesis methods, and biological activities:
Key Structural and Functional Differences
Core Heterocycles: The target compound and CPPHA share the isoindole-1,3-dione core, which is absent in benzimidazole () or acrylamide derivatives (). The isoindole-dione moiety may enhance binding to proteins like mGluR5 through hydrogen bonding .
Substituent Effects: The 3,4,5-trimethoxybenzamide group in the target compound and analogs () enhances lipophilicity, possibly aiding membrane permeability. In contrast, CPPHA’s 2-hydroxybenzamide group offers hydrogen-bonding capacity but reduced lipophilicity . Chlorine (target compound, CPPHA) and cyano () substituents modulate electronic effects, influencing receptor binding or cytotoxicity .
Synthetic Routes :
- Isoindole-dione derivatives (target compound, CPPHA) likely require isoindole functionalization, whereas benzimidazoles () and acrylamides () are synthesized via amidation or oxazolone intermediates .
Biological Activities :
Q & A
Q. What are the critical steps in synthesizing N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?
The synthesis involves sequential coupling of the isoindole-dione and benzamide moieties. Key steps include:
- Isoindole-dione formation : Cyclization of chlorinated phthalic anhydride derivatives under reflux with ammonium acetate in glacial acetic acid .
- Benzamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the 3,4,5-trimethoxybenzoyl chloride to the amine-substituted phenyl group .
- Optimization : Control reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for >95% purity .
Q. How can structural integrity and purity of the compound be validated post-synthesis?
- NMR spectroscopy : Confirm regiochemistry via proton splitting patterns (e.g., methoxy groups at δ 3.8–4.0 ppm; isoindole protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 521.1 for C₂₈H₂₂ClN₂O₅) and isotopic chlorine patterns .
- HPLC : Use C18 reverse-phase columns (acetonitrile/water, 0.1% TFA) to assess purity (>98% recommended for biological assays) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?
- Target-specific assays : Use kinase inhibition profiling (e.g., EGFR or Aurora kinases) to differentiate anticancer mechanisms from broad-spectrum antimicrobial effects .
- Cellular uptake studies : Quantify intracellular concentrations via LC-MS in cancer vs. bacterial cell lines to correlate activity with bioavailability .
- SAR analysis : Compare analogs (e.g., substituent variations on the isoindole or benzamide moieties) to identify structural determinants of selectivity .
Q. How can computational modeling guide the design of derivatives with enhanced potency?
- Docking simulations : Use AutoDock Vina to predict binding affinities to targets like tubulin (PDB ID: 1SA0) or DNA topoisomerase II . Focus on interactions between the chloro-isoindole moiety and hydrophobic pockets.
- ADMET prediction : Apply QikProp to optimize logP (target 2.5–3.5) and polar surface area (<140 Ų) for blood-brain barrier penetration or oral bioavailability .
Q. What experimental approaches address solubility challenges in in vivo studies?
- Co-solvent systems : Use 10% DMSO + 10% Cremophor EL in saline for intravenous administration .
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (150–200 nm diameter) via emulsion-solvent evaporation to enhance aqueous dispersion .
- pH-dependent solubility : Test solubility in buffers (pH 4.5–7.4) to identify optimal formulations for oral delivery .
Methodological Challenges & Solutions
Q. How to troubleshoot low yields during isoindole-dione synthesis?
Q. What analytical methods detect degradation products under storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
